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molecular formula C2Br2F4 B104034 1,2-Dibromotetrafluoroethane CAS No. 124-73-2

1,2-Dibromotetrafluoroethane

Cat. No. B104034
M. Wt: 259.82 g/mol
InChI Key: KVBKAPANDHPRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04767779

Procedure details

Into a pressure bottle was placed 15.0 g (0.086 mole) 2-chloro-4-nitrophenol, 11.9 g (0.086 mole) potassium carbonate, 1.5 g (0.02 mole) propanethiol, 33.7 g (0.13 mole) 1,2-dibromotetrafluoroethane and 115 mL of N,N-dimethylformamide. The pressure bottle was sealed and the mixture stirred at 50° C. for 48 hours. The pressure bottle was cooled to room temperature, opened, and the contents poured into a separatory funnel. Approximately 200 mL of a 2N sodium hydroxide solution was added to the separatory funnel. The resultant mixture was extracted with four 300 mL portions of diethyl ether. The extracts were combined and washed with two 100 mL portions of a 2N sodium hydroxide solution. The washed extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure leaving an oil. The reaction described above was repeated three additional times. The residual oils from the four experiments were combined and purified by column chromatography on silica gel, eluting with n-heptane:toluene (95:5), to yield 57.6 g of 3-chloro4-(2-bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
33.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
115 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].C(S)CC.Br[C:23]([F:29])([F:28])[C:24]([F:27])([F:26])[Br:25].[OH-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][C:23]([F:29])([F:28])[C:24]([Br:25])([F:27])[F:26] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CC)S
Step Four
Name
Quantity
33.7 g
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
115 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 50° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The pressure bottle was cooled to room temperature
ADDITION
Type
ADDITION
Details
the contents poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with four 300 mL portions of diethyl ether
WASH
Type
WASH
Details
washed with two 100 mL portions of a 2N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The washed extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an oil
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with n-heptane:toluene (95:5)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC(C(F)(F)Br)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: CALCULATEDPERCENTYIELD 190%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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